(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is a synthetic small molecule belonging to the 2,4-diamino-5-ketopyrimidine class of compounds. [] It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK4. [] These kinases play crucial roles in regulating the cell cycle and their deregulation is frequently observed in various human cancers. [] R547's ability to inhibit these key cell cycle regulators makes it a promising candidate for anti-tumor therapy. []
While the provided literature focuses on the biological activity of R547, the synthesis process described in the paper "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity." [] likely involves various chemical reactions such as nucleophilic substitutions, reductions, and possibly cyclization reactions. Further analysis of the synthetic route described in the paper would be required for a detailed chemical reactions analysis.
R547 exerts its biological activity by acting as an ATP-competitive inhibitor of CDKs. [] It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting their kinase activity. [] This inhibition of CDK activity ultimately disrupts cell cycle progression and induces cell death in cancer cells. []
The primary application of R547 lies in its potential as an anti-tumor agent. [] Its ability to potently and selectively inhibit CDKs, which are often deregulated in cancer cells, makes it a promising candidate for developing new cancer therapies. In vitro studies have demonstrated that R547 effectively inhibits the growth of various human tumor cell lines, including the HCT116 colorectal cancer cell line. [] Furthermore, in vivo studies using a mouse xenograft model of HCT116 colorectal cancer have shown that R547 significantly inhibits tumor growth, achieving up to 95% tumor growth inhibition. [] Based on its promising preclinical profile, R547 has progressed to Phase I clinical trials for the treatment of cancer. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: